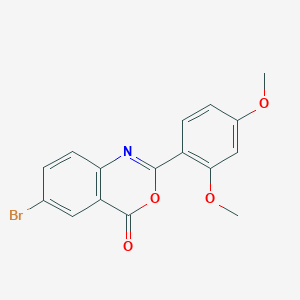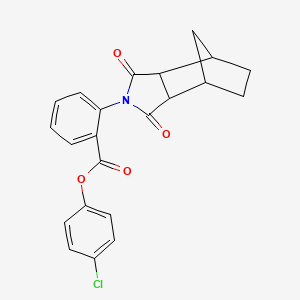![molecular formula C33H30N2O10 B12461549 3,3'-Methanediylbis(6-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid)](/img/structure/B12461549.png)
3,3'-Methanediylbis(6-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({3-CARBOXY-4-[2-(4-METHOXYPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes multiple methoxyphenoxy and acetamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-CARBOXY-4-[2-(4-METHOXYPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of methoxyphenoxy acetamide derivatives, followed by their coupling with benzoic acid derivatives under specific reaction conditions. Common reagents used in these reactions include catalysts like palladium and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-({3-CARBOXY-4-[2-(4-METHOXYPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or methoxyphenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-({3-CARBOXY-4-[2-(4-METHOXYPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 5-({3-CARBOXY-4-[2-(4-METHOXYPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
5-({3-CARBOXY-4-[2-(4-METHOXYPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C33H30N2O10 |
|---|---|
Molecular Weight |
614.6 g/mol |
IUPAC Name |
5-[[3-carboxy-4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]methyl]-2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C33H30N2O10/c1-42-22-5-9-24(10-6-22)44-18-30(36)34-28-13-3-20(16-26(28)32(38)39)15-21-4-14-29(27(17-21)33(40)41)35-31(37)19-45-25-11-7-23(43-2)8-12-25/h3-14,16-17H,15,18-19H2,1-2H3,(H,34,36)(H,35,37)(H,38,39)(H,40,41) |
InChI Key |
DDNBYEBPHZXMAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)COC4=CC=C(C=C4)OC)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4-dimethyl-8-morpholin-4-yl-N-pentyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B12461486.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461490.png)
![4-amino-2-phenyl-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B12461503.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12461515.png)
![N-[(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide](/img/structure/B12461523.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B12461525.png)
![5-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one](/img/structure/B12461530.png)
![3-nitro-N'-[(4-nitrophenoxy)acetyl]benzohydrazide](/img/structure/B12461537.png)
![sodium;(2R,5S,6S)-3,3-dimethyl-6-[[(2S)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12461544.png)

![(4E)-4-[2-(4-hydroxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12461557.png)
![N-{4-[(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)carbonyl]phenyl}propanamide](/img/structure/B12461560.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12461563.png)
